molecular formula C20H21N3O5S2 B11167376 N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-[(4-methylphenyl)sulfonyl]acetamide

N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-[(4-methylphenyl)sulfonyl]acetamide

Cat. No.: B11167376
M. Wt: 447.5 g/mol
InChI Key: FTZIFMZGPWOXGK-UHFFFAOYSA-N
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Description

N-{5-[(3,4-DIMETHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-2-(4-METHYLBENZENESULFONYL)ACETAMIDE is a complex organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, a dimethoxyphenyl group, and a methylbenzenesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[(3,4-DIMETHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-2-(4-METHYLBENZENESULFONYL)ACETAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

    Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced through a nucleophilic substitution reaction, where the thiadiazole intermediate reacts with a dimethoxybenzyl halide.

    Introduction of the Methylbenzenesulfonyl Group: The final step involves the sulfonylation of the intermediate compound using a sulfonyl chloride derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-{5-[(3,4-DIMETHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-2-(4-METHYLBENZENESULFONYL)ACETAMIDE undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, where nucleophiles such as amines or thiols replace existing substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Ammonia, thiols, dimethylformamide (DMF).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, amines.

    Substitution: Amino derivatives, thiol derivatives.

Scientific Research Applications

N-{5-[(3,4-DIMETHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-2-(4-METHYLBENZENESULFONYL)ACETAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-{5-[(3,4-DIMETHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-2-(4-METHYLBENZENESULFONYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.

    Interacting with Receptors: Modulating receptor activity, leading to changes in cellular signaling and function.

    Altering Gene Expression: Affecting the expression of genes involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{5-[(3,4-DIMETHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-2-(4-METHYLBENZENESULFONYL)ACETAMIDE is unique due to its combination of a thiadiazole ring, dimethoxyphenyl group, and methylbenzenesulfonyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C20H21N3O5S2

Molecular Weight

447.5 g/mol

IUPAC Name

N-[5-[(3,4-dimethoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]-2-(4-methylphenyl)sulfonylacetamide

InChI

InChI=1S/C20H21N3O5S2/c1-13-4-7-15(8-5-13)30(25,26)12-18(24)21-20-23-22-19(29-20)11-14-6-9-16(27-2)17(10-14)28-3/h4-10H,11-12H2,1-3H3,(H,21,23,24)

InChI Key

FTZIFMZGPWOXGK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NN=C(S2)CC3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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